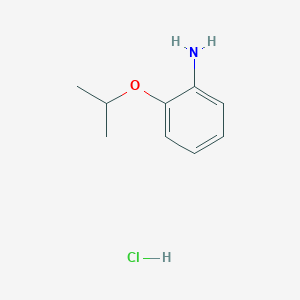

2-Isopropoxyaniline hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Isopropoxyaniline hydrochloride is a chemical compound with the molecular formula C9H13NO•HCl and a molecular weight of 187.67 g/mol . It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes an isopropoxy group attached to an aniline ring, making it a valuable intermediate in various chemical syntheses.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxyaniline hydrochloride typically involves the reaction of 2-isopropoxyaniline with hydrochloric acid. The process can be summarized as follows:

Starting Material: 2-Isopropoxyaniline

Reagent: Hydrochloric acid (HCl)

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

Raw Material Preparation: Ensuring the purity of 2-isopropoxyaniline.

Reaction: Mixing 2-isopropoxyaniline with hydrochloric acid in a reactor.

Purification: Crystallization or other purification techniques to isolate the hydrochloride salt.

Quality Control: Testing the final product for purity and consistency.

化学反应分析

Types of Reactions

2-Isopropoxyaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Various amine derivatives.

Substitution: Nitro, sulfonyl, or halogenated derivatives of 2-isopropoxyaniline.

科学研究应用

Synthesis and Chemical Properties

2-Isopropoxyaniline hydrochloride is synthesized through various methods, including direct alkylation of aniline derivatives and subsequent hydrochloride formation. The synthesis is notable for its scalability and efficiency, often yielding high-purity products suitable for further applications. For instance, a simple catalyst-free reaction has been reported to produce N-substituted urea derivatives from isopropylaniline, which can be utilized in agrochemical formulations .

Biological Activities

Anticancer Properties

Research indicates that compounds derived from 2-isopropoxyaniline exhibit promising anticancer activities. In a study evaluating the anti-proliferative effects of various derivatives, the isopropoxy group was found to enhance the potency of the compounds against different cancer cell lines. For example, derivatives with IC50 values in the sub-micromolar range were identified, suggesting that modifications at the ortho position of the phenyl ring can significantly influence biological activity .

Antimicrobial Activity

There is also evidence supporting the antimicrobial properties of 2-isopropoxyaniline derivatives. Compounds with this functional group have shown effectiveness against various bacterial strains, making them potential candidates for developing new antimicrobial agents. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Agrochemical Applications

This compound plays a crucial role in the development of agrochemicals. It serves as a precursor for synthesizing herbicides such as Isoproturon, which is widely used in agriculture for weed control. The production process involves converting isopropylaniline into various substituted ureas that possess herbicidal properties . The environmental impact of these agrochemicals is also being studied to ensure sustainable agricultural practices.

Material Science Applications

In material science, 2-isopropoxyaniline has been explored for its potential use in synthesizing polymers and coatings. Its ability to form stable complexes with metals makes it useful in creating conductive materials and sensors. Research into nanocomposites incorporating this compound has shown promise in enhancing mechanical properties and thermal stability .

Case Studies

-

Anticancer Drug Development

A series of studies focused on modifying the structure of 2-isopropoxyaniline to enhance its anticancer properties led to the discovery of several potent derivatives. One notable compound demonstrated significant activity against Leishmania donovani, indicating its potential as an antiparasitic agent as well . -

Agrochemical Efficacy

In agricultural trials, formulations based on 2-isopropoxyaniline derivatives showed improved efficacy in controlling weed populations compared to traditional herbicides. These studies highlighted the compound's potential for reducing chemical inputs while maintaining crop yields . -

Polymer Synthesis

Research involving the incorporation of 2-isopropoxyaniline into polymer matrices revealed enhanced properties such as increased tensile strength and thermal resistance. This application is particularly relevant in developing materials for electronics and protective coatings .

作用机制

The mechanism of action of 2-Isopropoxyaniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity and function. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

2-Isopropoxyaniline: The parent compound without the hydrochloride salt.

4-Fluoro-2-isopropoxyaniline hydrochloride: A fluorinated derivative with similar properties.

2,3-Dimethylpiperazine: Another compound with similar structural features.

Uniqueness

2-Isopropoxyaniline hydrochloride is unique due to its specific isopropoxy group attached to the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

生物活性

2-Isopropoxyaniline hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and relevant case studies.

- Chemical Formula : C₉H₁₃ClN₂O

- Molecular Weight : 188.66 g/mol

- CAS Number : 34436-10-9

This compound exhibits biological activity primarily through its interaction with various biochemical pathways. The compound is structurally related to aniline derivatives, which are known to influence several metabolic processes.

-

Metabolic Pathways :

- The compound undergoes N-hydroxylation via the cytochrome P-450 enzyme system, producing reactive intermediates that can interact with cellular macromolecules .

- It is believed that the detoxification of 2-isopropoxyaniline occurs through N-acetylation , which is a significant route for reducing toxicity in biological systems .

- Toxicological Effects :

Biological Activity

The biological activity of this compound can be summarized as follows:

- Antimicrobial Activity : Some studies indicate that aniline derivatives possess antimicrobial properties, which may extend to this compound. This activity could be attributed to their ability to disrupt bacterial cell walls or interfere with metabolic processes in microorganisms.

- Cytotoxicity : Research indicates that compounds similar to 2-isopropoxyaniline have shown cytotoxic effects on various cancer cell lines. The extent of cytotoxicity can vary based on concentration and exposure time, highlighting the need for further investigation into its therapeutic potential against cancer .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity and safety profile of aniline derivatives, including this compound:

Table 1: Summary of Biological Studies on Aniline Derivatives

| Study Reference | Focus | Findings |

|---|---|---|

| McCarthy et al. (1985) | Metabolism | Demonstrated N-acetylation as a detoxification pathway for aniline in mice. |

| Canada Health (2021) | Toxicology | Reported increased incidence of tumors in rats exposed to aniline hydrochloride. |

| PMC8968748 (2021) | Anticancer Activity | Identified cytotoxic effects in U87 glioma cells treated with related compounds. |

属性

IUPAC Name |

2-propan-2-yloxyaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(2)11-9-6-4-3-5-8(9)10;/h3-7H,10H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNHHPXYKGNPLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。